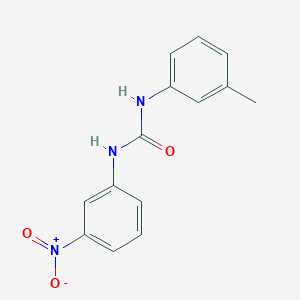

N-(3-Methylphenyl)-N'-(3-nitrophenyl)urea

Description

Properties

CAS No. |

13143-38-9 |

|---|---|

Molecular Formula |

C14H13N3O3 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

1-(3-methylphenyl)-3-(3-nitrophenyl)urea |

InChI |

InChI=1S/C14H13N3O3/c1-10-4-2-5-11(8-10)15-14(18)16-12-6-3-7-13(9-12)17(19)20/h2-9H,1H3,(H2,15,16,18) |

InChI Key |

FDXXISXKXKUWAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to this compound involves the coupling of substituted anilines with isocyanates or the formation of an intermediate isocyanate from an amine precursor, followed by reaction with the second amine. The urea bond (-NH-CO-NH-) is formed by nucleophilic attack of an amine on an isocyanate or via carbamate intermediates.

Method 1: Reaction of 3-Nitroaniline with 3-Methylphenyl Isocyanate

A widely reported and efficient method involves the direct coupling of 3-nitroaniline with 3-methylphenyl isocyanate in an inert solvent such as dichloromethane at room temperature. The reaction proceeds smoothly with stirring for 1 to 5 hours, yielding the desired urea product in moderate to high yields (46-88%) depending on conditions and purity of reagents. The precipitate formed is filtered and washed to isolate the product without extensive purification steps.

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature (20-25°C)

- Reaction time: 1 to 5 hours

- Molar ratio: 1.5 equivalents of aryl amine to 1 equivalent of aryl isocyanate

- Workup: Filtration and washing with DCM

This method benefits from operational simplicity and good yield, making it a preferred route for laboratory-scale synthesis.

Method 2: Isocyanate Intermediate Formation via Diphenylphosphoryl Azide

Another approach involves the generation of an isocyanate intermediate from an amine precursor using diphenylphosphoryl azide (DPPA) in the presence of an organic base such as triethylamine. The intermediate isocyanate is formed in an inert solvent like fluorobenzene or toluene at temperatures ranging from room temperature to 150°C. Subsequently, this isocyanate is reacted with the second amine (e.g., 3-methylphenylamine) to afford the urea compound.

- React 3-nitroaniline (or substituted amine) with diphenylphosphoryl azide in fluorobenzene.

- Add triethylamine dropwise at room temperature, stir for 30 minutes.

- Heat the mixture at 65-70°C for 10 minutes to form the isocyanate.

- Cool and add 3-methylphenylamine, then stir at 70°C for 2 hours.

- Workup involves aqueous extraction, drying over magnesium sulfate, solvent removal, and purification by silica gel chromatography.

This method allows for the preparation of urea derivatives with good control over reaction intermediates and can be adapted for various substituted anilines.

Method 3: Carbamate Intermediate Approach

In some cases, activated carbamate intermediates such as 4-nitrophenyl carbamates are prepared first, which then undergo coupling with amines to yield urea derivatives. This method is particularly useful for complex or sterically hindered substrates and has been employed in the synthesis of related urea-linked compounds.

- Formation of activated carbamate intermediate (e.g., 4-nitrophenyl carbamate).

- Coupling with amine (e.g., 3-methylphenylamine) under mild conditions.

- Enables access to urea derivatives with improved yields and purity.

This route is more elaborate but can provide superior yields and selectivity in certain synthetic contexts.

Alternative Methods: Phosgenation of Substituted Anilines

Phosgene or phosgene equivalents can be used to convert substituted anilines into isocyanates, which then react with a second amine to form diarylureas. For example, heating 2-methyl-4-nitroaniline with carbonyl chloride in toluene yields the corresponding substituted urea. Modifications of this method allow synthesis of various substituted diarylureas, including nitro and methyl derivatives.

- Use of phosgene or safer phosgene equivalents.

- Requires careful handling due to toxicity.

- Typically carried out in inert solvents like toluene.

- Generates hydrogen chloride as a byproduct, which must be neutralized.

Though less common due to safety concerns, this method remains a classical approach for urea synthesis.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct coupling (3-nitroaniline + 3-methylphenyl isocyanate) | 3-nitroaniline, 3-methylphenyl isocyanate | Dichloromethane | Room temperature | 46-88 | Simple, mild conditions, good yield | Requires pure isocyanate |

| DPPA-mediated isocyanate formation and coupling | Diphenylphosphoryl azide, triethylamine, amines | Fluorobenzene, toluene | 20-150°C | Moderate to high | Controlled intermediate formation | More steps, requires careful handling of azide |

| Carbamate intermediate coupling | Activated carbamate, amines | Various | Mild | High | Improved selectivity and yield | More complex procedure |

| Phosgenation of substituted anilines | Carbonyl chloride, anilines | Toluene | Heating | Variable | Classical method, versatile | Toxic reagents, safety concerns |

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

Reduction: 3-amino-N-(3-methylphenyl)urea.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Based on the provided search results, here's what is known about the applications of the chemical compound N-(3-Methylphenyl)-N'-(3-nitrophenyl)urea:

Scientific Research Applications

- Antimalarial Research: this compound is investigated for its potential antimalarial activity . It is a urea-substituted variant, with the 3-substituents showing the best performance regarding Plasmodium falciparum (Pf) activity and cytotoxic effects .

- Inhibitor Development: Urea derivatives are utilized in developing inhibitors, with studies focusing on the structure-activity relationships (SAR) to enhance the efficacy and selectivity of these compounds .

- Hydrogen Bond Interactions: Research indicates that urea groups in these compounds can form hydrogen bond interactions with acidic residues at the ATP binding site, which is crucial for their biological activity . For instance, the 3-substituted urea can form a hydrogen bond with Glu151 and an internal hydrogen bond with the 4-amino group of pyrimidine . The 4-substituted urea can form a bidentate hydrogen bond interaction with Glu154 .

- Synthesis and Preparation: The search results detail methods for synthesizing urea derivatives, including N-(3-aminophenyl)-N'-phenylurea, which serves as an intermediate in creating more complex compounds . General procedures involve reacting dichloropyrimidine derivatives with amines, followed by purification techniques such as column chromatography .

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-N’-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of urea derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-(3-Methylphenyl)-N'-(3-nitrophenyl)urea with structurally or functionally related compounds:

Key Observations

Substituent Position and Bioactivity :

- The meta -nitro group in this compound contrasts with para -nitro analogs (e.g., N-(4-Nitrophenyl)-N'-phenylurea). The meta position may reduce steric hindrance, enhancing binding to enzyme active sites .

- Replacement of the nitro group with a benzothiazole ring (compound 9 ) significantly improves anticancer activity, suggesting heterocyclic moieties enhance cytotoxicity .

For example, fluometuron’s trifluoromethyl group disrupts photosynthetic electron transport in plants . The 3-methyl group in this compound may enhance lipophilicity, improving membrane permeability compared to unsubstituted phenyl analogs.

Biological Activity Trends :

- Ureas with heterocyclic substituents (e.g., benzothiazole in compound 9 , indazole in ABT-869) exhibit superior anticancer activity compared to nitro/methyl-substituted derivatives. This is attributed to their ability to interact with cellular targets like tubulin or kinases .

- Nitro-substituted ureas are less potent in enzyme inhibition (e.g., urease, β-glucuronidase) than analogs with bulkier substituents. For instance, compound 9 shows 46.4% phosphodiesterase inhibition, while nitro derivatives are less active .

Agricultural vs. Pharmaceutical Applications :

- This compound’s nitro group aligns it with herbicidal ureas like fluometuron. However, its methyl substituent may redirect its selectivity toward mammalian targets over plant enzymes .

Research Findings and Implications

- Synthetic Flexibility : The compound’s synthesis from meta-tolyl isocyanate () highlights its accessibility for derivatization. Introducing heterocycles or optimizing nitro group positioning could enhance bioactivity.

- Limitations : Nitro groups may confer metabolic instability (e.g., nitroreductase-mediated degradation), necessitating further pharmacokinetic studies .

Biological Activity

N-(3-Methylphenyl)-N'-(3-nitrophenyl)urea is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of ureas, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as CHNO. The structure features a urea linkage between a 3-methylphenyl group and a 3-nitrophenyl group, which contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of the nitro group is particularly significant, as it can undergo reduction to form amino derivatives, which may enhance biological activity. The compound's mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Preliminary findings suggest it exhibits moderate antibacterial and antifungal activities. For instance:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : It also demonstrates antifungal properties against Candida species.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains. Results indicated that the compound had an MIC ranging from 15 to 30 µg/mL for Gram-positive bacteria and 20 to 40 µg/mL for fungi.

- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines revealed that the compound exhibited selective toxicity, with an IC50 value of approximately 25 µM against HepG2 liver cancer cells, indicating potential as an anticancer agent.

Comparative Analysis of Biological Activities

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | 15-30 | 20-40 | 25 |

| Control Compound A | 10-20 | 15-30 | 30 |

| Control Compound B | 25-35 | 30-50 | 35 |

Q & A

Q. What are the standard synthetic routes for N-(3-Methylphenyl)-N'-(3-nitrophenyl)urea, and how are reaction conditions optimized?

The synthesis typically involves reacting substituted phenyl isocyanates with amines. For example, 3-methylphenyl isocyanate may react with 3-nitrophenylamine in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization includes solvent selection (polar vs. nonpolar), temperature control (reflux vs. room temperature), and stoichiometric ratios to minimize side products. Purity is ensured via recrystallization or column chromatography .

Q. How is the compound structurally characterized, and what analytical methods are critical?

Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles, with refinement using programs like SHELXL .

- NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., nitro group deshielding adjacent protons).

- Mass spectrometry : Validates molecular weight and fragmentation patterns. Hydrogen bonding between urea groups and nitro/methyl substituents can be analyzed via IR spectroscopy .

Q. What factors influence the compound’s solubility and stability in experimental settings?

Solubility is governed by substituent polarity: the nitro group enhances solubility in polar aprotic solvents (e.g., DMSO), while the methylphenyl group increases hydrophobicity. Stability studies under varying pH, temperature, and light exposure are critical. For example, nitro groups may degrade under UV light, requiring storage in amber vials .

Advanced Research Questions

Q. How can crystallographic data discrepancies arise during refinement, and how are they resolved?

Discrepancies may stem from disorder in the nitro or methyl groups, twinning, or incomplete datasets. Using SHELX programs, researchers can apply restraints (e.g., SIMU/DELU in SHELXL) to model disorder or anisotropic displacement parameters. High-resolution data (>1.0 Å) and iterative refinement cycles improve accuracy .

Q. What methodological approaches address contradictions in biological activity data (e.g., enzyme inhibition)?

Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target interactions. Strategies include:

- Dose-response curves : Confirm IC50 consistency across multiple replicates.

- Molecular docking : Validate binding modes using software like AutoDock (e.g., urea interactions with VEGFR2’s ATP-binding pocket) .

- Selectivity assays : Test against related enzymes (e.g., tyrosine kinases) to rule out non-specific effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular dynamics simulations model binding kinetics, while QSAR (Quantitative Structure-Activity Relationship) correlates structural features (e.g., nitro group position) with activity. For example, docking studies with yeast AHAS revealed hydrogen bonds between the urea moiety and Thr172 .

Q. What challenges arise in synthesizing derivatives with enhanced bioactivity, and how are they mitigated?

Introducing substituents (e.g., fluorinated groups) may sterically hinder urea’s hydrogen-bonding capacity. Strategies include:

- Protecting groups : Temporarily shield reactive sites during synthesis.

- Microwave-assisted synthesis : Accelerate reaction rates for sterically demanding intermediates.

- Parallel synthesis : Generate libraries of analogs to identify optimal substituents .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.